3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine 3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 1251617-17-0
VCID: VC6752071
InChI: InChI=1S/C24H27ClN4O2/c1-15-12-20(21(31-3)13-19(15)25)28-22-17-9-8-16(2)27-23(17)26-14-18(22)24(30)29-10-6-4-5-7-11-29/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,26,27,28)
SMILES: CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)N4CCCCCC4
Molecular Formula: C24H27ClN4O2
Molecular Weight: 438.96

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

CAS No.: 1251617-17-0

Cat. No.: VC6752071

Molecular Formula: C24H27ClN4O2

Molecular Weight: 438.96

* For research use only. Not for human or veterinary use.

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine - 1251617-17-0

Specification

CAS No. 1251617-17-0
Molecular Formula C24H27ClN4O2
Molecular Weight 438.96
IUPAC Name azepan-1-yl-[4-(4-chloro-2-methoxy-5-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Standard InChI InChI=1S/C24H27ClN4O2/c1-15-12-20(21(31-3)13-19(15)25)28-22-17-9-8-16(2)27-23(17)26-14-18(22)24(30)29-10-6-4-5-7-11-29/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,26,27,28)
Standard InChI Key YONJCJDPDXSBIB-UHFFFAOYSA-N
SMILES CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)N4CCCCCC4

Introduction

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with significant pharmaceutical potential. It features a naphthyridine core, which is a bicyclic structure known for its biological activity. This compound is classified under heterocyclic compounds due to its incorporation of nitrogen atoms in the ring structure. Its unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of 3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves several key steps:

  • Introduction of Chlorine and Methoxy Groups: Chlorinating and methoxylating agents are used to introduce these functional groups into the molecule.

  • Formation of the Naphthyridine Core: This involves the assembly of the bicyclic naphthyridine structure, which is crucial for the compound's biological activity.

  • Coupling Reactions: The azepane ring is attached to the naphthyridine core through carbonyl linkage.

These reactions are generally performed under controlled conditions, including specific temperatures, solvents, and catalysts to optimize yield and purity.

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological molecules such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various physiological effects. The precise pathways and interactions depend on the specific biological context in which the compound is applied.

Applications in Scientific Research

3-(azepane-1-carbonyl)-N-(4-chloro-2-methoxy-5-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine has diverse applications in scientific research, particularly in medicinal chemistry. Its unique structure makes it a valuable candidate for studying interactions with biological targets and for developing new therapeutic agents.

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